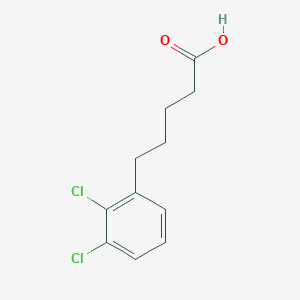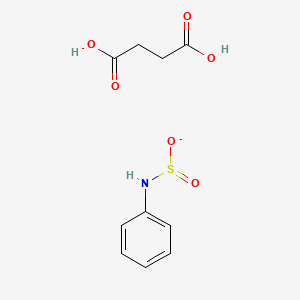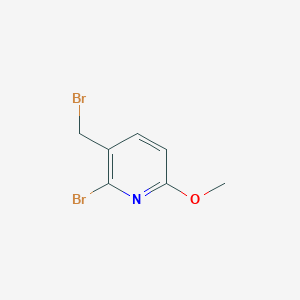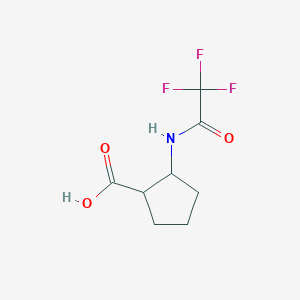
4-(tert-Butyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)indolin-2-one is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse pharmacological properties. The addition of a tert-butyl group to the indolin-2-one structure enhances its stability and modifies its biological activity, making it a compound of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)indolin-2-one typically involves the reaction of indolin-2-one with tert-butyl halides under basic conditions. One common method is the alkylation of indolin-2-one using tert-butyl bromide in the presence of a strong base like potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-(tert-Butyl)indolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Indoline-2,3-diones.
Reduction: 4-(tert-butyl)indoline.
Substitution: Various substituted indolin-2-one derivatives
Aplicaciones Científicas De Investigación
4-(tert-Butyl)indolin-2-one has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)indolin-2-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and receptors, leading to its biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to modulate these pathways makes it a promising candidate for drug development .
Comparación Con Compuestos Similares
Indolin-2-one: The parent compound without the tert-butyl group.
3-Substituted Indolin-2-ones: Variants with different substituents at the 3-position, such as 3-(3-hydroxyphenyl)-indolin-2-one.
Indole Derivatives: Compounds like indole-3-acetic acid and serotonin, which share the indole scaffold.
Uniqueness: 4-(tert-Butyl)indolin-2-one is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its biological activity. This structural modification allows for distinct interactions with biological targets, making it a valuable compound in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
4-tert-butyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)9-5-4-6-10-8(9)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14) |
Clave InChI |
WOKAOYVKKMFIGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C2CC(=O)NC2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
![Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13658764.png)
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)

![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)

